molecular formula C26H31N5O3 B12493200 2-amino-1-[2-(4-methoxyphenyl)ethyl]-N-[3-(propan-2-yloxy)propyl]-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide

2-amino-1-[2-(4-methoxyphenyl)ethyl]-N-[3-(propan-2-yloxy)propyl]-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide

Cat. No.: B12493200
M. Wt: 461.6 g/mol
InChI Key: NZERLYPSHQRCAQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-AMINO-N-(3-ISOPROPOXYPROPYL)-1-[2-(4-METHOXYPHENYL)ETHYL]PYRROLO[2,3-B]QUINOXALINE-3-CARBOXAMIDE is a complex organic compound with potential applications in various fields of scientific research. This compound features a pyrrolo[2,3-b]quinoxaline core, which is known for its biological activity and potential therapeutic applications.

Properties

Molecular Formula

C26H31N5O3

Molecular Weight

461.6 g/mol

IUPAC Name

2-amino-1-[2-(4-methoxyphenyl)ethyl]-N-(3-propan-2-yloxypropyl)pyrrolo[3,2-b]quinoxaline-3-carboxamide

InChI

InChI=1S/C26H31N5O3/c1-17(2)34-16-6-14-28-26(32)22-23-25(30-21-8-5-4-7-20(21)29-23)31(24(22)27)15-13-18-9-11-19(33-3)12-10-18/h4-5,7-12,17H,6,13-16,27H2,1-3H3,(H,28,32)

InChI Key

NZERLYPSHQRCAQ-UHFFFAOYSA-N

Canonical SMILES

CC(C)OCCCNC(=O)C1=C(N(C2=NC3=CC=CC=C3N=C12)CCC4=CC=C(C=C4)OC)N

Origin of Product

United States

Preparation Methods

The synthesis of 2-AMINO-N-(3-ISOPROPOXYPROPYL)-1-[2-(4-METHOXYPHENYL)ETHYL]PYRROLO[2,3-B]QUINOXALINE-3-CARBOXAMIDE involves multiple steps, including the formation of the pyrrolo[2,3-b]quinoxaline core and subsequent functionalization. One common synthetic route involves the [4 + 2] annulation of 2-amino-β-nitrostyrenes and β′-acetoxy allenoates, followed by a Zn/AcOH-mediated reduction–hydroamination–isomerization . This method provides moderate yields and establishes a core structural moiety of natural products and bioactive molecules.

Chemical Reactions Analysis

2-AMINO-N-(3-ISOPROPOXYPROPYL)-1-[2-(4-METHOXYPHENYL)ETHYL]PYRROLO[2,3-B]QUINOXALINE-3-CARBOXAMIDE undergoes various chemical reactions, including:

Scientific Research Applications

This compound has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-AMINO-N-(3-ISOPROPOXYPROPYL)-1-[2-(4-METHOXYPHENYL)ETHYL]PYRROLO[2,3-B]QUINOXALINE-3-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. For instance, as a dual inhibitor of Bcr-Abl and histone deacetylase, it interferes with the activity of these enzymes, leading to the inhibition of cancer cell proliferation and induction of apoptosis .

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